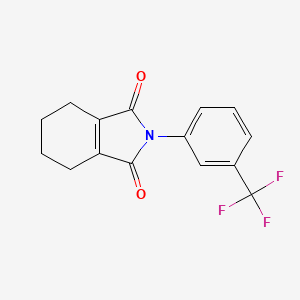
Calenduloside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a larger family of calendulosides, which are known for their diverse biological activities. Calenduloside G has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calenduloside G typically involves the extraction from natural sources, particularly the roots of Calendula officinalis . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate the pure compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for triterpenoid saponins involve the use of organic solvents like methanol, ethanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale production would require optimization of solvent use, extraction times, and purification techniques to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) could be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions
Calenduloside G can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glycoside moiety.
Reduction: Reduction reactions can target the carbonyl groups in the triterpenoid structure.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in modified glycosides with different functional groups .
Scientific Research Applications
Calenduloside G has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Calenduloside G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.
Cardioprotective Actions: Modulating signaling pathways involved in cardiac cell survival and function.
Comparison with Similar Compounds
Similar Compounds
Calenduloside A: Another triterpenoid glycoside from Calendula officinalis with similar anti-inflammatory properties.
Calenduloside C and D: These compounds also share structural similarities and biological activities with Calenduloside G.
Calenduloside E: Known for its cardioprotective effects, similar to this compound.
Uniqueness
This compound stands out due to its specific glycosidic linkage and the unique combination of biological activities it exhibits. Its distinct structure allows for targeted interactions with molecular pathways that are not as pronounced in other calendulosides .
Properties
CAS No. |
26020-15-5 |
|---|---|
Molecular Formula |
C42H66O14 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1 |
InChI Key |
BQPYEFAVIPEQIK-AGCVEWRESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


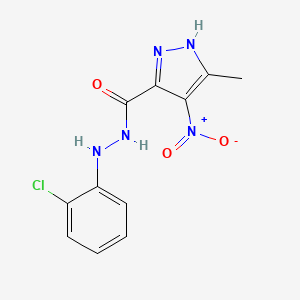
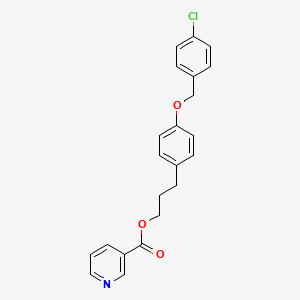
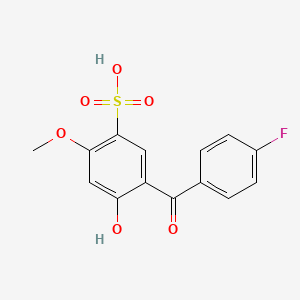
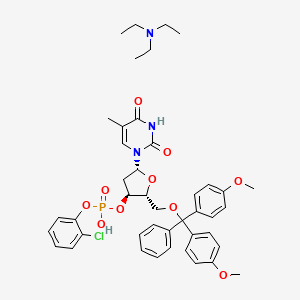
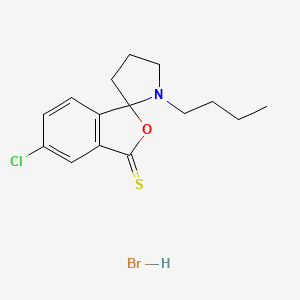
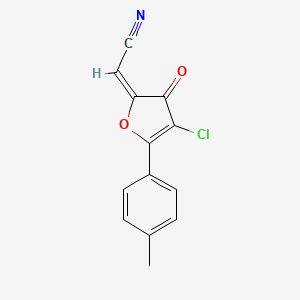
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
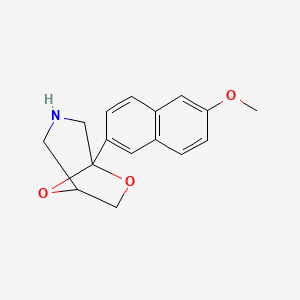
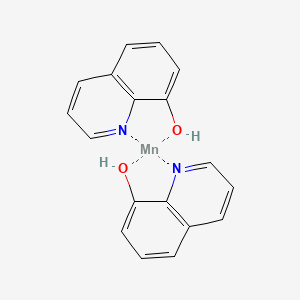
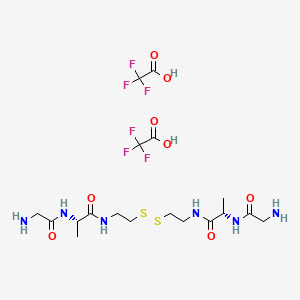
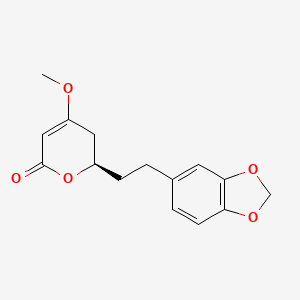
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
